Lipinski Rule-of-Five Compliance Positions the Compound as a Drug-Like Starting Point
The target compound's computed physicochemical properties (MW 404.9 g/mol, XLogP3 2.3, hydrogen-bond acceptor count 7, hydrogen-bond donor count 0) [1] fall well within the standard Lipinski cutoffs (MW ≤ 500, XLogP3 ≤ 5, HBA ≤ 10, HBD ≤ 5) [2]. In contrast, many piperazine-pyridazine analogs in the M4 antagonist series exhibit higher lipophilicity (mean XLogP3 ≈ 3.0) [3], which can correlate with increased off-target binding and poorer aqueous solubility. The lower XLogP3 of the target compound (2.3 vs. 3.0) suggests a more favorable developability profile relative to the class mean.
| Evidence Dimension | Lipinski rule-of-five parameters |
|---|---|
| Target Compound Data | MW = 404.9 g/mol, XLogP3 = 2.3, HBA = 7, HBD = 0 |
| Comparator Or Baseline | Lipinski thresholds: MW ≤ 500, XLogP3 ≤ 5, HBA ≤ 10, HBD ≤ 5; mean XLogP3 of M4 antagonist series ≈ 3.0 |
| Quantified Difference | All parameters within safe range; XLogP3 is 0.7 log units lower than the class mean, indicative of reduced lipophilicity and potentially improved developability |
| Conditions | Computed properties from PubChem (release date 2021.05.07); M4 series mean derived from published structure-activity relationship data |
Why This Matters
A drug-like profile lowers the risk of poor absorption and promiscuous off-target binding during early lead optimization, making this compound a safer starting choice for medicinal chemistry procurement.
- [1] PubChem Compound Summary for CID 42109388, 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
- [3] Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorg. Med. Chem. Lett. 2017, 27 (16), 3931-3937. View Source
